2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
The compound “2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The presence of these functional groups could potentially give this compound various chemical and biological properties .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For example, they can participate in condensation reactions to form aminothiophene derivatives . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents present.Scientific Research Applications
Anti-Inflammatory and Antioxidant Properties
- Study Context: Derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide were synthesized and evaluated for their in vitro anti-inflammatory and antioxidant activity. These derivatives showed comparable results to known drugs like ibuprofen and ascorbic acid, indicating potential for therapeutic use in conditions requiring anti-inflammatory and antioxidant properties (Kumar, Anupama, & Khan, 2008).
Spectral Linearity and Solvent-Free Synthesis
- Study Context: Solvent-free synthesis of certain derivatives, using microwave irradiation, showed efficient yield and purity. The spectral data of these derivatives, like infrared and NMR chemical shifts, were analyzed to understand the effects of substituents on molecular structure (Thirunarayanan & Sekar, 2013).
Anticonvulsant Activity and In Silico Studies
- Study Context: Schiff bases of 2-aminothiophenes, including derivatives of 2-Amino-N-o-tolyl-5,6-dihydro-4H-cylcopenta[b]thiophene-3-carboxamide, were synthesized and tested for anticonvulsant activity. These compounds showed promising results against electroshock-induced seizures, highlighting their potential in treating epilepsy (Kunda et al., 2013).
Antibacterial and Antifungal Activities
- Study Context: Derivatives of thiophene-3-carboxamide exhibited significant antibacterial and antifungal activities. Their structural properties, like the conformation of rings and the presence of intramolecular hydrogen bonds, were crucial for their biological activity (Vasu et al., 2003, 2005).
Novel Substituted Thiophene Derivatives
- Study Context: Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed diverse biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties. These findings demonstrate the versatility of thiophene derivatives in pharmacology (Amr et al., 2010).
Future Directions
properties
IUPAC Name |
2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-9-4-2-5-10(8-9)17-15(18)13-11-6-3-7-12(11)19-14(13)16/h2,4-5,8H,3,6-7,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLOCFCJIUSYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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